2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride
Overview
Description
The compound “2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride” is a chemical substance with the molecular formula C7H11BrClNOS and a molecular weight of 272.59 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a bromothiophene ring attached to a methylaminoethanol group via a methylene bridge . The InChI code for this compound is 1S/C8H12BrNOS.ClH/c1-6(10-4-5-11)7-2-3-8(9)12-7;/h2-3,6,10-11H,4-5H2,1H3;1H .Scientific Research Applications
Analytical Identification and Synthesis
A study by Power et al. (2015) involved the test purchase, identification, and synthesis of a closely related compound, 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), which shares some structural similarities with the requested chemical. The study employed a range of analytical techniques such as nuclear magnetic resonance spectroscopy, gas and liquid chromatography, and high-resolution mass spectrometry for its identification. This research highlights the significant role of advanced analytical techniques in the identification and synthesis of complex organic compounds (Power et al., 2015).
Pyrolysis Products Identification
Texter et al. (2018) investigated the pyrolysis products of bk-2C-B, a substance related to 2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride. This study is essential for understanding the thermal degradation and potential formation of unknown substances upon heating of such compounds. Their research provides insights into the stability of these compounds when exposed to heat and the potential risks associated with their pyrolytic degradation (Texter et al., 2018).
Medicinal Chemistry and Biological Activity
A study by Haggam (2021) focused on the synthesis of novel derivatives of a compound structurally similar to the one , highlighting its antifungal activities. This demonstrates the potential application of such compounds in the development of new antifungal agents (Haggam, 2021).
Synthesis and Characterization
Ahmad et al. (2019) conducted a study on a related compound, which involved synthesizing and characterizing derivatives of 3-bromothiophen-2-yl compounds. This research contributes to the understanding of how slight modifications in chemical structure can influence the properties and potential applications of these molecules (Ahmad et al., 2019).
Anticancer Activity
Research by S. M et al. (2022) on a related bromothiophen compound demonstrated its potential in anticancer applications. Such studies open avenues for developing new therapeutic agents against cancer (S. M et al., 2022).
properties
IUPAC Name |
2-[(4-bromothiophen-2-yl)methylamino]ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNOS.ClH/c8-6-3-7(11-5-6)4-9-1-2-10;/h3,5,9-10H,1-2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXSHDXUVFVXMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)CNCCO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Bromothiophen-2-yl)methyl]amino}ethan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.